4-Amino-N-(2-benzimidazolyl)benzamide dihydrochloride
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Overview
Description
4-Amino-N-(2-benzimidazolyl)benzamide dihydrochloride is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-Amino-N-(2-benzimidazolyl)benzamide dihydrochloride typically involves the condensation of 2-aminobenzimidazole with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-Amino-N-(2-benzimidazolyl)benzamide dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide (DMSO), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-benzimidazolyl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound is known to inhibit the function of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . It also interacts with bacterial and fungal enzymes, disrupting their metabolic processes and inhibiting their growth .
Comparison with Similar Compounds
4-Amino-N-(2-benzimidazolyl)benzamide dihydrochloride can be compared with other similar compounds, such as:
2-Aminobenzimidazole: A precursor in the synthesis of the target compound, known for its antimicrobial and anticancer properties.
4-Aminobenzoic acid: Another precursor, commonly used in the synthesis of various pharmaceuticals and dyes.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, antiviral, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
63887-19-4 |
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Molecular Formula |
C14H14Cl2N4O |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
4-amino-N-(1H-benzimidazole-1,3-diium-2-yl)benzamide;dichloride |
InChI |
InChI=1S/C14H12N4O.2ClH/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14;;/h1-8H,15H2,(H2,16,17,18,19);2*1H |
InChI Key |
LLMBMJLSWMUILX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[NH2+]C(=[NH+]2)NC(=O)C3=CC=C(C=C3)N.[Cl-].[Cl-] |
Origin of Product |
United States |
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